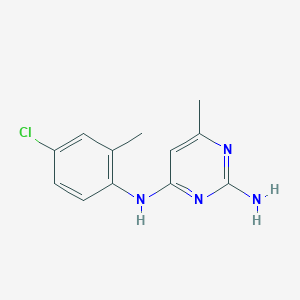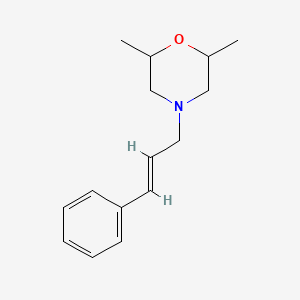
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine, also known as DPPM, is a chemical compound that is widely used in scientific research. It belongs to the class of morpholine derivatives and has gained significant attention due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is not well understood, but it is believed to involve the coordination of the nitrogen atom of the morpholine ring with the metal center. This coordination leads to the stabilization of the metal complex, which enhances its catalytic activity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and does not cause significant harm to living organisms. Further research is needed to fully understand the biological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is its high stability and low toxicity, which make it an ideal ligand for organometallic chemistry. It also exhibits excellent solubility in various solvents, which enhances its versatility in different reaction conditions. However, one of the main limitations of this compound is its high cost, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for the research on 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine. One of the main areas of research is the development of new synthetic methods for this compound and its derivatives. This can lead to the discovery of new ligands with enhanced catalytic activity and selectivity. Another area of research is the investigation of the biological effects of this compound and its potential applications in medicinal chemistry. This can lead to the discovery of new drugs with enhanced efficacy and reduced toxicity. Additionally, the application of this compound in materials science and nanotechnology is an area of research that holds great promise for the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine involves the reaction between morpholine, acetone, and cinnamaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of the product can be enhanced by optimizing the reaction conditions.
Applications De Recherche Scientifique
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine has been extensively studied for its potential applications in various fields of scientific research. It is widely used as a ligand in organometallic chemistry, where it forms stable complexes with transition metals. These complexes have been shown to exhibit excellent catalytic activity in various reactions, including cross-coupling reactions, hydrogenation, and C-H activation.
Propriétés
IUPAC Name |
2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13-11-16(12-14(2)17-13)10-6-9-15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSOKZQNFQUZPA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)
![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)

![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)
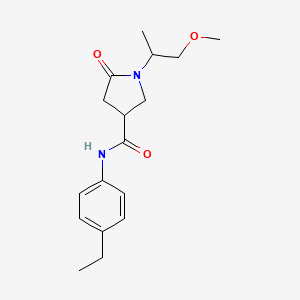
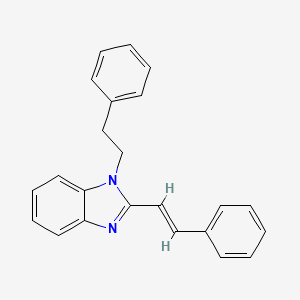
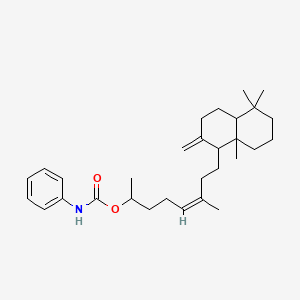
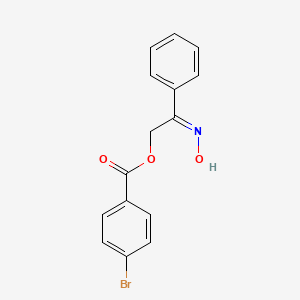
![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)
